Prenalterol Methyl Ether Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

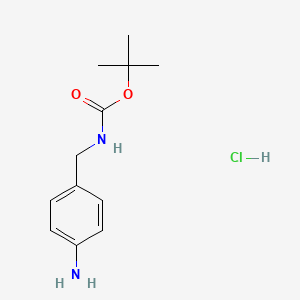

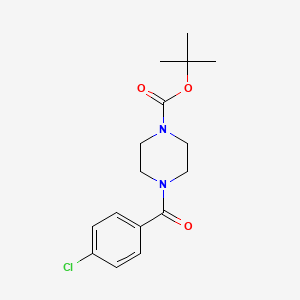

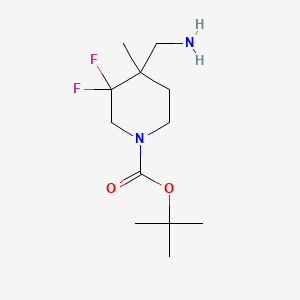

Prenalterol Methyl Ether Hydrochloride is a chemical compound with the molecular formula C13H22ClNO3 and a molecular weight of 275.77 g/mol . It is a derivative of prenalterol, a sympathomimetic agent and cardiac stimulant that acts as a β1-adrenergic receptor partial agonist . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

The synthesis of Prenalterol Methyl Ether Hydrochloride can be achieved through various methods. One common approach involves the condensation of monobenzone with the epoxide derived from α-D-glucofuranose, followed by hydrolytic removal of the acetonide protecting groups and cleavage of the sugar with periodate . The resulting aldehyde is then reduced to the glycol, and the terminal alcohol is converted to the mesylate. Displacement of the leaving group with isopropylamine, followed by hydrogenolytic removal of the O-benzyl ether, yields the desired product .

Analyse Des Réactions Chimiques

Prenalterol Methyl Ether Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Cleavage: The most common reaction of ethers, including this compound, is the cleavage of the C–O bond using strong acids like hydrobromic acid or hydroiodic acid. This reaction typically results in the formation of alcohol and alkyl halide products.

Applications De Recherche Scientifique

Prenalterol Methyl Ether Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.

Biology: The compound is employed in biological research to study its effects on different biological systems.

Industry: The compound is utilized in industrial research for the development of new materials and chemical processes.

Mécanisme D'action

Prenalterol Methyl Ether Hydrochloride exerts its effects by acting as a partial agonist of the β1-adrenergic receptor . This receptor is involved in the regulation of myocardial contractility and heart rate. The compound’s partial agonist activity, or intrinsic sympathomimetic activity, is about 60%, meaning it has a significant impact on myocardial contractility while having a lesser effect on heart rate . The activation of β1-adrenergic receptors leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) and subsequently enhances myocardial contractility .

Comparaison Avec Des Composés Similaires

Prenalterol Methyl Ether Hydrochloride can be compared to other similar compounds, such as:

Alifedrine: Another β1-adrenergic receptor agonist used in the treatment of heart failure.

Xamoterol: A partial agonist of the β1-adrenergic receptor with similar pharmacological properties.

Propranolol: A non-selective β-adrenergic receptor antagonist used to treat various cardiovascular conditions.

This compound is unique due to its specific chemical structure and partial agonist activity, which allows it to selectively target β1-adrenergic receptors with a significant impact on myocardial contractility while minimizing effects on heart rate .

Propriétés

Numéro CAS |

96996-91-7 |

|---|---|

Formule moléculaire |

C13H22ClNO3 |

Poids moléculaire |

275.773 |

Nom IUPAC |

(2S)-1-(4-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-6-4-12(16-3)5-7-13;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H/t11-;/m0./s1 |

Clé InChI |

WZFSGECBIBEGCS-MERQFXBCSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OC)O.Cl |

Synonymes |

S)-1-(4-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol Hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B592290.png)

![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)